3-(ethylamino)-N-methylpropanamide hydrochloride
Overview
Description
3-(Ethylamino)-N-methylpropanamide hydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique structure and properties, which make it useful in various chemical reactions and processes.
Mechanism of Action
Target of Action
Similar compounds such as elacestrant and Epinephrine target estrogen receptors and adrenergic receptors respectively.
Mode of Action
It is known that elacestrant, a similar compound, binds to estrogen receptor-alpha (erα) and acts as a selective estrogen receptor degrader (serd), blocking the transcriptional activity of the er and promoting its degradation .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to inflammation and hormone signaling .
Pharmacokinetics
Elacestrant, a similar compound, is known to be orally bioavailable .
Result of Action
Similar compounds have been shown to have anti-inflammatory properties and to treat ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer .
Action Environment
It is known that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylamino)-N-methylpropanamide hydrochloride typically involves the reaction of N-methylpropanamide with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)-N-methylpropanamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines.
Scientific Research Applications
3-(Ethylamino)-N-methylpropanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Industry: The compound is used in the production of various chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-methylpropanamide: A related compound with similar properties but different reactivity.
Ethylamine: Another related compound used in the synthesis of 3-(ethylamino)-N-methylpropanamide hydrochloride.
Other amides and amines: Various other amides and amines with similar structures and properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it particularly useful in certain chemical reactions and applications where other compounds may not be as effective.
Properties
IUPAC Name |
3-(ethylamino)-N-methylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-3-8-5-4-6(9)7-2;/h8H,3-5H2,1-2H3,(H,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFWUHPZSNRTKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(=O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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